Comparative Anticonvulsant Activity: Valproyl Glycinamide vs. Valproyl Glycine (Direct Head-to-Head)
In a direct head-to-head comparison using the maximal electroshock seizure (MES) test in mice, valproyl glycinamide (VGD) exhibited an ED50 of 152 mg/kg following intraperitoneal (i.p.) administration, whereas the glycine conjugate valproyl glycine (2-(2-propylpentanoylamino)acetic acid) failed to demonstrate a good anticonvulsant profile and did not achieve a measurable protective ED50 in the same assay [1]. This quantitative difference underscores that the conversion of the terminal carboxylic acid of the glycine moiety to a primary amide (as in VGD) is a critical determinant of in vivo anticonvulsant efficacy.
| Evidence Dimension | Anticonvulsant potency (ED50, i.p., mice, MES test) |
|---|---|
| Target Compound Data | No good anticonvulsant profile; ED50 not attainable |
| Comparator Or Baseline | Valproyl glycinamide (VGD) ED50 = 152 mg/kg |
| Quantified Difference | Infinite (no protective effect vs. 152 mg/kg) |
| Conditions | Maximal electroshock seizure (MES) test, mice, intraperitoneal administration |
Why This Matters
This evidence informs procurement decisions by demonstrating that 2-(2-propylpentanoylamino)acetic acid is not a suitable substitute for valproyl glycinamide in anticonvulsant studies, preventing wasted resources on an inactive compound for this indication.
- [1] Hadad S, Bialer M. Pharmacokinetic analysis and antiepileptic activity of N-valproyl derivatives of GABA and glycine. Pharm Res. 1995;12(6):905-10. PMID: 7667199. View Source
